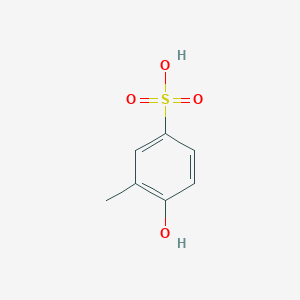

4-Hydroxy-3-methylbenzenesulfonic acid

説明

4-Hydroxy-3-methylbenzenesulfonic acid is an organic compound with the molecular formula C7H8O4S. It is characterized by a benzene ring substituted with a hydroxyl group at the fourth position, a methyl group at the third position, and a sulfonic acid group. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-methylbenzenesulfonic acid can be synthesized through sulfonation of 3-methylphenol (m-cresol) using sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure selective sulfonation at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous sulfonation process, where m-cresol is reacted with sulfur trioxide in a sulfonation reactor. The reaction mixture is then neutralized with a base, such as sodium hydroxide, to obtain the sodium salt of the compound, which can be further acidified to yield the free acid .

Types of Reactions:

Acid-Base Reactions: The sulfonic acid group can react with bases to form salts.

Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters.

Electrophilic Aromatic Substitution: The presence of the electron-donating methyl group activates the benzene ring for electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Bases: Sodium hydroxide, potassium hydroxide.

Acid Chlorides: Acetyl chloride, benzoyl chloride.

Sulfonation Agents: Sulfur trioxide, chlorosulfonic acid.

Major Products:

Salts: Sodium 4-hydroxy-3-methylbenzenesulfonate.

Esters: this compound esters.

科学的研究の応用

4-Hydroxy-3-methylbenzenesulfonic acid has diverse applications in scientific research:

Organic Synthesis: It serves as a precursor for the synthesis of various organic compounds, including dyes and pharmaceuticals.

Material Science: The sulfonic acid group can influence material properties, making it useful in the development of functional materials.

Biodegradation Studies: It is studied as a potential product of fungal degradation of azo dyes.

作用機序

The mechanism of action of 4-Hydroxy-3-methylbenzenesulfonic acid involves its functional groups:

Sulfonic Acid Group: Acts as a strong acid, facilitating proton transfer reactions.

Hydroxyl Group: Participates in hydrogen bonding and nucleophilic substitution reactions.

Methyl Group: Influences the electron density on the benzene ring, affecting its reactivity in electrophilic aromatic substitution reactions.

類似化合物との比較

4-Hydroxybenzenesulfonic Acid: Lacks the methyl group, resulting in different reactivity and applications.

3-Methylbenzenesulfonic Acid: Lacks the hydroxyl group, affecting its acidity and hydrogen bonding capabilities.

4-Methylbenzenesulfonic Acid: Lacks the hydroxyl group, influencing its solubility and reactivity.

Uniqueness: 4-Hydroxy-3-methylbenzenesulfonic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity patterns, making it valuable in various chemical processes and applications .

生物活性

4-Hydroxy-3-methylbenzenesulfonic acid, commonly referred to as a sulfonic acid derivative, has gained attention in various fields of biological research due to its potential antimicrobial, antioxidant, and DNA interaction properties. This article reviews the biological activities of this compound based on recent studies and findings.

Chemical Structure and Properties

This compound (C7H8O4S) is characterized by a benzene ring substituted with a hydroxyl group and a sulfonic acid group, making it a member of the hydroxybenzoic acid derivatives. Its chemical structure allows for various interactions with biological molecules, which are crucial for its activity.

Antimicrobial Activity

Recent investigations have demonstrated that this compound exhibits notable antimicrobial properties. The minimum inhibitory concentration (MIC) against various bacterial strains was assessed, revealing significant effectiveness particularly against:

- Staphylococcus aureus ATCC 25923

- Enterococcus faecalis ATCC 29212

The compound displayed varying degrees of activity against both bacterial and yeast cultures, indicating its potential as an antimicrobial agent in therapeutic applications .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus ATCC 25923 | 0.5 |

| Enterococcus faecalis ATCC 29212 | 1.0 |

| Candida albicans | 2.0 |

DNA Interaction Studies

The interaction of this compound with DNA has been explored through various methodologies, including gel electrophoresis and UV-Vis spectroscopy. Key findings include:

- DNA Cleavage : The compound was found to cleave DNA both hydrolytically and oxidatively without the need for external agents.

- Binding Mechanism : UV-Vis spectroscopy indicated that the compound binds to Calf Thymus DNA (CT-DNA) primarily through electrostatic interactions.

These results suggest that the compound may influence genetic material integrity, which could have implications for both therapeutic and toxicological studies .

Antioxidant Properties

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging method. The compound demonstrated significant free radical scavenging activity, comparable to standard antioxidants like butylated hydroxytoluene (BHT). This suggests its potential role in mitigating oxidative stress-related damage in biological systems .

Table 2: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| This compound | 20 |

| Butylated Hydroxytoluene (BHT) | 15 |

Case Studies and Applications

Several case studies highlight the practical applications of this compound:

- Pharmaceutical Development : Its antimicrobial properties have prompted research into its formulation as an antibacterial agent in drug development.

- Food Industry : As a potential biomarker for certain food products, its detection could aid in food safety assessments.

- Environmental Science : Studies on the degradation pathways of related sulfonic acids indicate that this compound could be significant in bioremediation processes .

特性

IUPAC Name |

4-hydroxy-3-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4,8H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOXCINCKKAZMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424165 | |

| Record name | 2-Methyl-1-phenol-4-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7134-04-5 | |

| Record name | 4-Hydroxy-3-methylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007134045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1-phenol-4-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-methylbenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-3-METHYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2JD2K5E4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。